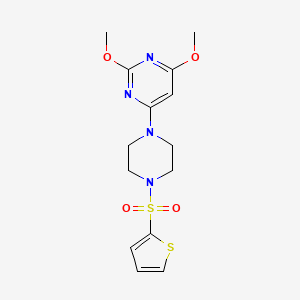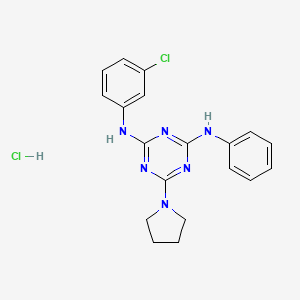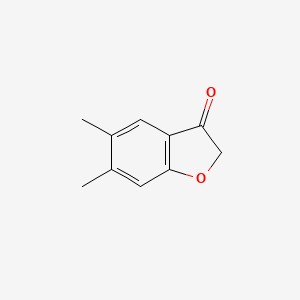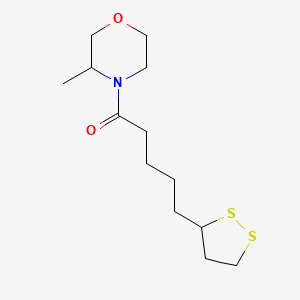
2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in the proliferation, differentiation, and survival of B cells, making it a promising target for the treatment of B cell malignancies.
科学的研究の応用
Synthesis and Biological Activity
The compound 2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine and its derivatives have been explored for their potential in various biological activities. For instance, the synthesis of novel derivatives related to this compound has shown significant anti-inflammatory and analgesic activities, highlighting their potential as cyclooxygenase inhibitors with promising indices for COX-2 selectivity and protective effects against inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Further, certain derivatives have demonstrated antimicrobial properties. The synthesis of new visnagen and khellin derivatives incorporating a pyrimidine moiety has led to compounds with noteworthy analgesic and anti-inflammatory activities, some of which also exhibited antimicrobial effects, thereby broadening the potential applications of these compounds in treating infections (Abu‐Hashem & Youssef, 2011).
Applications in Polymer Science
In the field of polymer science, derivatives of pyrimidine, such as those containing uracil and adenine, have been synthesized and incorporated into polyamides. These polymers exhibit solubility in water and have molecular weights in the range of about 1000–5000, suggesting their utility in various technological and biomedical applications due to their unique properties (Hattori & Kinoshita, 1979).
Anticancer Research
Additionally, the exploration of pyrimidine derivatives in anticancer research has shown promising results. For instance, the synthesis and in vitro evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have identified compounds with significant antiproliferative effects, highlighting the potential of such derivatives in the development of new anticancer agents (Mallesha et al., 2012).
作用機序
Target of Action
Similar compounds have been shown to interact with various cellular targets, including receptors, enzymes, and ion channels .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .
Biochemical Pathways
Pyrimidine derivatives have been implicated in a variety of biological processes, including cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been shown to have good absorption and distribution profiles, undergo metabolic transformations, and be excreted via renal and hepatic routes .
Result of Action
Similar compounds have been shown to exert neuroprotective and anti-inflammatory properties, inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production, and reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .
特性
IUPAC Name |
2,4-dimethoxy-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S2/c1-21-12-10-11(15-14(16-12)22-2)17-5-7-18(8-6-17)24(19,20)13-4-3-9-23-13/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLZJYMUHRUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2919960.png)
![4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919961.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2919965.png)
![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2919968.png)

![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)